9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane is a chemical compound known for its unique spirocyclic structure. This compound features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to a spirocyclic framework containing both oxygen and nitrogen atoms. The presence of these functional groups and the spirocyclic structure imparts distinct chemical properties to the compound.
Vorbereitungsmethoden
The synthesis of 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps, starting with the preparation of the spirocyclic core. One common synthetic route includes the reaction of a suitable diol with a sulfonyl chloride derivative under basic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with 4-methoxyphenylsulfonyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Chemischer Reaktionen
9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, resulting in the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown promise.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The spirocyclic structure may also contribute to the compound’s ability to interact with multiple targets, enhancing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane include other spirocyclic sulfonyl derivatives, such as:
- 9-(4-Fluorophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
- 9-(4-Chlorophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
- 9-(4-Bromophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
These compounds share a similar spirocyclic core and sulfonyl group but differ in the substituents on the phenyl ring. The unique properties of this compound arise from the presence of the methoxy group, which can influence its reactivity, solubility, and biological activity.
Eigenschaften
CAS-Nummer |
4066-17-5 |
---|---|
Molekularformel |
C15H21NO5S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
9-(4-methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C15H21NO5S/c1-19-13-3-5-14(6-4-13)22(17,18)16-9-7-15(8-10-16)20-11-2-12-21-15/h3-6H,2,7-12H2,1H3 |
InChI-Schlüssel |
ASLOBSJSRBLWLV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.